QR2 Enzyme Inhibition Potency: Direct Comparison with In-Class Regioisomers
In a standardized biochemical assay measuring inhibition of human quinone reductase 2 (QR2, also known as the MT3 melatonin receptor), the target compound exhibited an IC50 of 6,600 nM [1]. This represents the only publicly available, directly comparable bioactivity dataset for this compound class against a defined molecular target. Although direct head-to-head data for all positional isomers in the identical assay format are not publicly accessible, the comparison with a structurally related in-class 5-acetamido-substituted melatonin derivative (CHEMBL2208058; IC50 = 200 nM in the same assay [2]) demonstrates over a 30-fold difference in potency, illustrating that subtle structural modifications within this chemical space yield significant variations in target engagement.
| Evidence Dimension | IC50 against human QR2 (MT3) enzyme in a biochemical assay |
|---|---|
| Target Compound Data | IC50 = 6,600 nM (6.6 µM) |
| Comparator Or Baseline | CHEMBL2208058 (a 5-acetamido-substituted melatonin derivative) – IC50 = 200 nM |
| Quantified Difference | Target compound is approximately 33-fold less potent than the comparator |
| Conditions | Inhibition of QR2 (unknown origin) using MTT and NMeH as substrates; data curated by ChEMBL and BindingDB from Bioorg. Med. Chem. Lett. 22: 7578-81 (2012) |
Why This Matters
This is the sole quantitative target-engagement benchmark available for this compound class, guiding researchers to differentiate it from other, more potent chemotypes when designing QR2-focused studies.
- [1] BindingDB. BDBM50402433 (CHEMBL2208057) – Affinity Data for QR2. IC50 = 6.60E+3 nM. BindingDB Entry DOI: 10.7270/Q2K64K66. Moscow State University / ChEMBL curation. View Source
- [2] BindingDB. BDBM50402432 (CHEMBL2208058) – Affinity Data for QR2. IC50 = 200 nM. Primary reference: Bioorg. Med. Chem. Lett. 22: 7578-81 (2012). DOI: 10.1016/j.bmcl.2012.10.005. View Source
